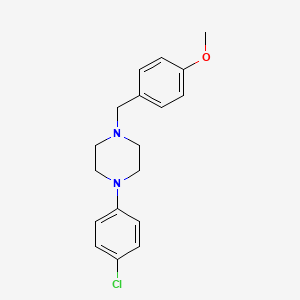
1-(4-chlorophenyl)-4-(4-methoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-4-(4-methoxybenzyl)piperazine, also known as 4-CB, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 1-(4-chlorophenyl)-4-(4-methoxybenzyl)piperazine is not fully understood. However, it has been suggested that it acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and anxiety. Additionally, it has been shown to increase the release of serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate the activity of the serotonin system, which is involved in the regulation of mood, anxiety, and other physiological processes. It has been shown to increase the levels of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, it has been shown to have antipsychotic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-chlorophenyl)-4-(4-methoxybenzyl)piperazine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, it has been extensively studied and its effects are well-documented. However, one limitation is that it may not accurately reflect the effects of other compounds that act on the serotonin system, as it has a unique mechanism of action.
Future Directions
There are several future directions for research on 1-(4-chlorophenyl)-4-(4-methoxybenzyl)piperazine. One area of interest is its potential therapeutic use in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, further research is needed to fully understand its mechanism of action and its effects on the serotonin system. Finally, there is a need for studies on the long-term effects of this compound use and its potential for abuse.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential therapeutic properties. It has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models, and has been used as a tool in neuroscience research to study the serotonin system. While it has several advantages in lab experiments, further research is needed to fully understand its mechanism of action and potential therapeutic use.
Synthesis Methods
The synthesis of 1-(4-chlorophenyl)-4-(4-methoxybenzyl)piperazine involves the reaction between 4-chlorobenzyl chloride and 4-methoxybenzylpiperazine in the presence of a base. The reaction yields this compound as a white crystalline solid with a high purity.
Scientific Research Applications
1-(4-chlorophenyl)-4-(4-methoxybenzyl)piperazine has been extensively studied for its potential therapeutic properties. It has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models. Additionally, it has been used as a tool in neuroscience research to study the serotonin system and its role in various disorders.
properties
IUPAC Name |
1-(4-chlorophenyl)-4-[(4-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-22-18-8-2-15(3-9-18)14-20-10-12-21(13-11-20)17-6-4-16(19)5-7-17/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERSUXAZMQUQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5886646.png)

![2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5886670.png)



![2-(4-ethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5886686.png)

![4-{[2-(benzyloxy)-3-ethoxybenzyl]amino}phenol](/img/structure/B5886696.png)
![4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886712.png)
![8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5886721.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886734.png)
